

Application Notes and Protocols for In Vivo Losartan Dose-Response Studies

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Compound of Interest

Compound Name: Cozaar

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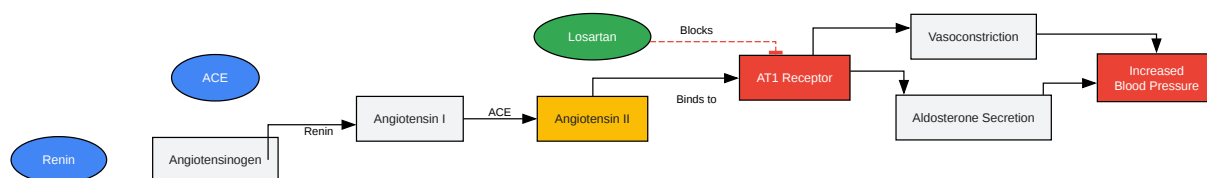
These application notes provide a comprehensive guide to designing and conducting in vivo dose-response studies for the angiotensin II receptor antagonist, losartan. The protocols outlined below are intended to serve as a foundational framework that can be adapted to specific research questions and experimental models.

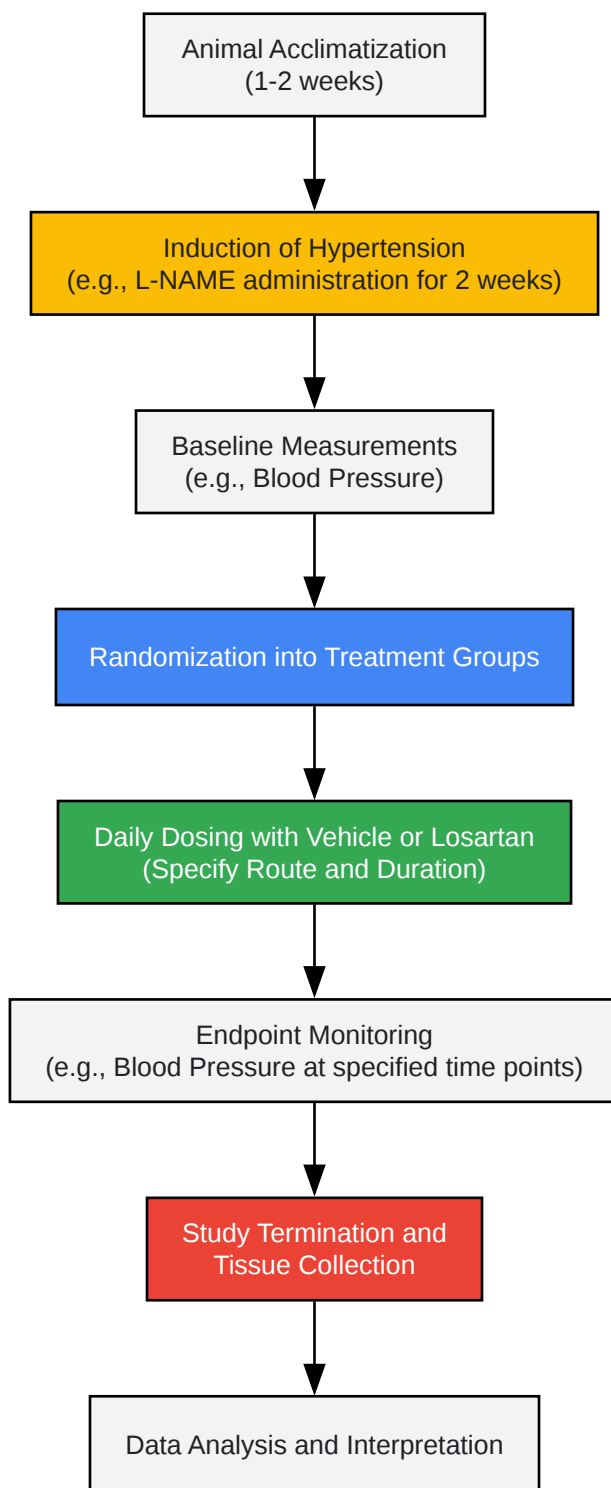
Introduction

Losartan is a selective antagonist of the angiotensin II receptor type 1 (AT1), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][2] By blocking the AT1 receptor, losartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[3][4] In vivo dose-response studies are crucial for determining the potency and efficacy of losartan in various physiological and pathophysiological models.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS plays a critical role in regulating blood pressure and fluid balance. Angiotensin II is the primary effector molecule of this system, and its binding to AT1 receptors mediates vasoconstriction, inflammation, and fibrosis.[5] Losartan competitively blocks this interaction.[3]





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